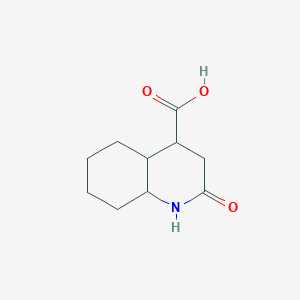

2-Oxo-decahydroquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-decahydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 . It is used in various pharmaceutical testing . The compound is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .

Molecular Structure Analysis

The InChI code for 2-Oxo-decahydroquinoline-4-carboxylic acid is 1S/C10H15NO3/c12-9-5-7 (10 (13)14)6-3-1-2-4-8 (6)11-9/h6-8H,1-5H2, (H,11,12) (H,13,14) and the InChI key is KZIFWTRFOOLYIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2-Oxo-decahydroquinoline-4-carboxylic acid is 197.23 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

A study by Hayani et al. (2021) described the synthesis of new 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. These were synthesized through esterification of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various alcohols, followed by alkylation reactions. The molecular docking study of these derivatives showed potential interactions with protein database inhibitors, highlighting their potential in therapeutic applications (Hayani et al., 2021).

Antagonist Activity at NMDA Receptor

Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives from kynurenic acid, evaluating them for antagonist activity at the glycine site on the NMDA receptor. The study found that certain structural modifications in these derivatives affected their potency and stereoselectivity, providing insights into the structural requirements for binding to the NMDA receptor (Carling et al., 1992).

Antibacterial Activity

Research by Glushkov et al. (1988) on 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives led to the development of antibacterial agents such as oxolinic acid, norfloxacin, and cyprofloxacin. The study underscores the importance of the quinoline carboxylic acid structure in developing new analogs with high antibacterial activity (Glushkov et al., 1988).

Breast Anticancer Activity

A study by Gaber et al. (2021) aimed to synthesize new 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and test their anticancer effect against the breast cancer MCF-7 cell line. The results indicated significant anticancer activity for some of these compounds, demonstrating the potential of these derivatives in cancer therapy (Gaber et al., 2021).

Analgesic Properties

Ukrainets et al. (2008) prepared derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, and compared their diuretic properties with similar compounds. This study contributes to understanding the structure-biological activity relationship of these compounds (Ukrainets et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIFWTRFOOLYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-decahydroquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2424136.png)

![1-(4-Methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone](/img/structure/B2424137.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2424140.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B2424142.png)

![Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2424144.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2424147.png)

![4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2424148.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2424153.png)

![methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2424154.png)

![2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2424156.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2424157.png)